molecular formula C24H21Cl2NO2 B6523696 4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 397278-17-0

4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B6523696
CAS No.: 397278-17-0
M. Wt: 426.3 g/mol
InChI Key: XQMMFHWGLTVXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a tert-butyl group, a chlorobenzoyl moiety, and a benzamide core, making it a versatile molecule for chemical synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide typically involves a multi-step process:

    Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using thionyl chloride.

    Coupling Reaction: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form the intermediate 4-chloro-2-(2-chlorobenzoyl)aniline.

    Final Coupling: The intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the benzamide to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution reaction.

Major Products:

    Oxidation: Hydroperoxides, alcohols.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide
  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
  • 4-tert-butyl-N-(4-chloro-2-phenoxyphenyl)benzamide

Comparison: 4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2NO2/c1-24(2,3)16-10-8-15(9-11-16)23(29)27-21-13-12-17(25)14-19(21)22(28)18-6-4-5-7-20(18)26/h4-14H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMMFHWGLTVXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.